1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride
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Overview
Description
1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, also known as SB-203186 hydrochloride, is a chemical compound with the empirical formula C16H20N2O2 · HCl . It has a molecular weight of 308.80 . It is sold for research purposes under agreement from GlaxoSmithKline .
Molecular Structure Analysis
The molecular structure of this compound is defined by its empirical formula, C16H20N2O2 · HCl . The molecular weight of the compound is 308.80 .Scientific Research Applications
Allosteric Modulation of the Cannabinoid CB1 Receptor : Compounds similar to 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride have been investigated for their effects on the cannabinoid CB1 receptor. These compounds exhibit allosteric modulation, which could have implications for developing new therapeutic agents targeting cannabinoid receptors (Price et al., 2005).
Indole Nucleus Rearrangement Reactions : A study on the rearrangement reactions involving the indole nucleus, which is a component of this compound, provides insights into the stereochemical aspects of these reactions, relevant for synthetic chemistry (Hallett et al., 2000).
Anti-inflammatory Agents : Indole derivatives, which include structures similar to this compound, have been synthesized and evaluated for their anti-inflammatory properties. This highlights the potential of such compounds in developing new anti-inflammatory drugs (Dillivaraprasad, 2012).
Corrosion Inhibition : Studies have shown that compounds structurally related to this compound can act as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial contexts (Verma et al., 2016).
Optimization of Chemical Functionalities : Research focusing on optimizing the chemical functionalities of indole derivatives has implications for enhancing the efficacy of such compounds, potentially leading to more effective pharmaceuticals or industrial chemicals (Khurana et al., 2014).
Central 5-HT Agonist Activity : Indole derivatives have been assessed for their central serotonin (5-HT) agonist activity, indicating their potential in treating neurological or psychiatric disorders (Euvrard & Boissier, 1980).
Mechanism of Action
Target of Action
SB 203186 hydrochloride is a potent, selective, and competitive antagonist of the 5-HT4 receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the central nervous system, gut, and heart .
Mode of Action
SB 203186 hydrochloride interacts with its target, the 5-HT4 receptor, by antagonizing the receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus against 5-HT . This means that it prevents the action of serotonin on the 5-HT4 receptors, thereby inhibiting the associated physiological responses .
Biochemical Pathways
The primary biochemical pathway affected by SB 203186 hydrochloride is the serotonin signaling pathway. By acting as an antagonist at the 5-HT4 receptor, it inhibits the positive chronotropic effects of serotonin mediated through piglet sinoatrial 5-HT4 receptors .
Result of Action
The molecular and cellular effects of SB 203186 hydrochloride’s action include the blockade of 5-HT-evoked tachycardia, which was observed in new-born Camborough piglets . This suggests that the compound could have potential therapeutic applications in conditions where serotonin-mediated responses need to be modulated.
Action Environment
The action of SB 203186 hydrochloride can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment. Additionally, the compound’s effects can vary depending on the specific physiological environment, such as the presence of other competing ligands or the density of target receptors.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
SB 203186 Hydrochloride plays a significant role in biochemical reactions, particularly those involving the 5-HT4 receptor. It antagonizes the 5-HT4 receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus against 5-HT . The compound interacts with enzymes, proteins, and other biomolecules, specifically the 5-HT4 receptor, to exert its effects .
Cellular Effects
The effects of SB 203186 Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by interacting with the 5-HT4 receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
SB 203186 Hydrochloride exerts its effects at the molecular level through a well-defined mechanism of action. It acts as a competitive antagonist of the 5-HT4 receptor, binding to the receptor and preventing its activation . This interaction leads to changes in gene expression and enzyme activity, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SB 203186 Hydrochloride change over time. The compound demonstrates stability and does not degrade significantly over the course of experiments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of SB 203186 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively blocks 5-HT-evoked tachycardia, while at high doses, it may cause toxic or adverse effects .
Properties
IUPAC Name |
2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBEMCUJNDSBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-69-8, 135938-17-9 |
Source
|
Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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